2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate
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Overview
Description
2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyran ring and a benzoate group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate typically involves the esterification of 2-Methyl-4-oxopyran-3-ol with 4-(tert-butyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar structure with tert-butyl groups and a benzoate moiety.
Ethyl 2-[4-(tert-butoxycarbonyl)amino]phenoxy]-6-methylnicotinate: Contains a tert-butyl group and a benzoate-like structure.
Uniqueness
2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate is unique due to the presence of both a pyran ring and a benzoate group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H18O4/c1-11-15(14(18)9-10-20-11)21-16(19)12-5-7-13(8-6-12)17(2,3)4/h5-10H,1-4H3 |
InChI Key |
QLHIGHKNOXVHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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